1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-12(21-7-3-6-19-21)15(22)20-8-4-13(5-9-20)24-16-17-10-14(23-2)11-18-16/h3,6-7,10-13H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTTVOAMGPLBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC=C(C=N2)OC)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These compounds typically target specific proteins or enzymes in the pathogen, disrupting their normal function and leading to their death or inhibition.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its target in a similar manner, binding to the active site and disrupting its normal function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and replication of these pathogens.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution in the body
Result of Action
The result of the compound’s action is likely the inhibition or death of the targeted pathogens, given its antileishmanial and antimalarial activities. The compound’s interaction with its target disrupts the normal function of the pathogen, leading to its death or inhibition.
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Future studies should also investigate any effects on metabolic flux or metabolite levels.
Transport and Distribution
Future studies should also investigate any effects on its localization or accumulation.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development : The compound is being investigated for its potential as a drug candidate. Its structural features suggest possible interactions with various biological targets, making it a candidate for the development of therapeutics aimed at treating conditions such as cancer, infections, and neurodegenerative diseases.
Mechanism of Action Studies : Understanding how this compound interacts with specific biological pathways can lead to insights into its therapeutic potential. Studies focusing on enzyme inhibition or receptor modulation are essential for elucidating its mechanism of action.
Biochemical Research Applications
Biological Pathway Studies : The compound can serve as a tool in biochemical research to study cellular signaling pathways. Its ability to interact with specific proteins or enzymes allows researchers to investigate the roles these molecules play in health and disease.
Enzyme Interaction Studies : Investigating how this compound affects enzyme activity can provide insights into metabolic pathways. Such studies may reveal its potential as an inhibitor or activator of key enzymes involved in disease processes.
Case Studies and Research Findings
Research studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, derivatives exhibiting enhanced potency against specific cancer cell lines have been documented, suggesting that modifications to the structure can significantly impact biological activity.
Additionally, studies examining the pharmacokinetics of these compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for assessing their viability as drug candidates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine-Based Analogs
(a) 1-(4-(2-Methyl-6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Structure: Piperazine replaces piperidine; phenoxy substituent instead of pyrazole.
- Molecular Weight : 392.5 g/mol (C21H24N6O2) .
- The phenoxy group may reduce hydrogen-bonding capacity compared to pyrazole.
(b) 2-(2-Fluorophenoxy)-1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
Pyrazolo-Pyrimidine Derivatives
(a) (1-tert-Butyl-5-Methyl-1H-Pyrazol-4-yl)-{4-[1-(4-Methanesulfonyl-Phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy]piperidin-1-yl}-methanone
- Structure : Pyrazolo[3,4-d]pyrimidine core with methanesulfonylphenyl and tert-butyl-pyrazole substituents.
(b) 3-(4-{1,6-Dimethyl-1H-Pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyridazine
Kinase-Targeting Analog (MAPK1/Erk2 Ligands)
1-[(2R)-2-(3-Methylimidazol-4-yl)piperidin-1-yl]propan-1-one
Structure-Activity Relationship (SAR) Insights
Pyrimidine Substitution :
- 5-Methoxy (target compound): Enhances solubility and hydrogen-bonding vs. 5-methyl () or 5-fluoro (CAS 2380178-66-3) .
Heterocyclic Core :
- Piperidine (target) vs. piperazine (): Piperazine’s additional nitrogen may improve solubility but reduce blood-brain barrier penetration.
Propanone Substituents: Pyrazole (target) vs. phenoxy () or imidazole (): Pyrazole’s dual nitrogen atoms facilitate π-π and hydrogen-bonding interactions in kinase ATP pockets.
Data Tables
Table 1. Comparative Molecular Properties
Preparation Methods
Etherification of Piperidine-4-ol with 5-Methoxy-2-chloropyrimidine
The piperidinyl ether moiety is synthesized via a Williamson ether synthesis. Piperidine-4-ol reacts with 5-methoxy-2-chloropyrimidine under basic conditions to form 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine .
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 78–85% |
Mechanistic Insights
The reaction proceeds via deprotonation of the piperidine alcohol to generate an alkoxide, which displaces the chloride on the pyrimidine ring. Steric hindrance from the methoxy group at the 5-position of pyrimidine slightly reduces reactivity compared to unsubstituted analogs.
Acylation of the Piperidinyl Amine
Propanoyl Chloride Derivatization
The secondary amine of 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine undergoes acylation with 2-(1H-pyrazol-1-yl)propanoyl chloride to form the target ketone.
Reaction Conditions
| Parameter | Value |
|---|---|
| Acylating Agent | 2-(1H-Pyrazol-1-yl)propanoyl chloride |
| Base | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → Room temperature |
| Yield | 65–72% |
Side Reactions
Competitive over-acylation is mitigated by slow addition of the acyl chloride and strict temperature control. The use of DCM minimizes solvolysis of the acid chloride.
Alternative Route: Suzuki-Miyaura Coupling for Pyrimidine Installation
Boronate Ester Intermediate Synthesis
An alternative strategy employs a Suzuki-Miyaura coupling to install the pyrimidine moiety. 4-Hydroxypiperidine-1-boronic acid pinacol ester is coupled with 2-chloro-5-methoxypyrimidine under palladium catalysis.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Sodium carbonate (Na₂CO₃) |
| Solvent | Toluene/Ethanol (2:1) |
| Temperature | 80°C |
| Time | 4.5 hours |
| Yield | 89–93% |
Advantages
-
Higher regioselectivity compared to nucleophilic substitution.
-
Tolerant of electron-withdrawing groups on the pyrimidine ring.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 4.82–4.75 (m, 1H, piperidine-OCH), 3.87 (s, 3H, OCH₃), 3.52–3.45 (m, 2H, piperidine-NCH₂), 2.91 (q, J = 6.8 Hz, 1H, CH(CH₃)), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson Ether | 78–85 | 95 | Moderate | High |
| Suzuki-Miyaura Coupling | 89–93 | 98 | High | Moderate |
The Suzuki-Miyaura method offers superior yield and purity but requires expensive palladium catalysts. The Williamson approach remains cost-effective for small-scale synthesis.
Challenges and Optimization Strategies
Byproduct Formation in Acylation
Trace amounts of N,N-diacylated piperidine (≤5%) are observed during acylation. This is addressed by:
Purification of Hydrophobic Intermediates
Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively isolates intermediates. Reverse-phase HPLC is utilized for final product purification.
Industrial-Scale Considerations
For kilogram-scale production, the Suzuki-Miyaura route is preferred due to:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?
- Methodological Answer : The compound’s structure includes a pyrazole ring, a methoxypyrimidine moiety, and a piperidine linker. These groups are common in bioactive molecules:
- Pyrazole : Enhances hydrogen bonding and π-π stacking interactions, critical for target binding .
- Methoxypyrimidine : Electron-donating methoxy groups stabilize aromatic systems, affecting electronic properties and solubility .
- Piperidine : Confers conformational flexibility and modulates pharmacokinetics .
Experimental Validation : Use X-ray crystallography (as in ) to confirm spatial arrangement and DFT calculations to predict electronic effects.
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : Multi-step synthesis typically involves:
Coupling Reactions : Use Buchwald-Hartwig amination for piperidine-pyrimidine linkage (see for analogous methods).
Protection/Deprotection : Protect pyrazole NH during reactions (e.g., Boc groups) to avoid side products .
Purification : Employ column chromatography with gradients (e.g., hexane/EtOAc) and recrystallization (DMF/EtOH mixtures) .
Optimization Table :
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | Microwave-assisted synthesis to reduce time |
| Purification | Silica gel (200-300 mesh) | Use preparative HPLC for polar intermediates |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm) .
- HPLC-MS : Purity assessment and molecular ion detection (C₁₈ column, 0.1% formic acid/MeCN gradient) .
- X-ray Diffraction : Resolve stereochemistry, as demonstrated for pyrazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent controls). Mitigate via:
- Standardized Protocols : Use WHO-recommended buffer systems (e.g., pH 6.5 ammonium acetate ).
- Dose-Response Curves : Test across 3+ log units to confirm EC₅₀ consistency .
- Control Compounds : Include reference agents (e.g., doxorubicin for cytotoxicity assays) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Systematic Substitution : Vary substituents on pyrimidine (e.g., replace methoxy with halogens) and pyrazole (e.g., alkyl vs. aryl groups) .
- Bioassay Panels : Test against kinase targets (e.g., EGFR, VEGFR) and antimicrobial strains .
SAR Data Table :
| Derivative | Pyrimidine Substituent | IC₅₀ (EGFR, μM) | LogP |
|---|---|---|---|
| Parent | 5-OCH₃ | 0.45 | 2.1 |
| Analog A | 5-Cl | 0.78 | 2.9 |
| Analog B | 5-NH₂ | 1.20 | 1.5 |
Q. How can computational modeling predict potential targets for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one targets ).
- Pharmacophore Mapping : Identify H-bond acceptors (pyrimidine O) and hydrophobic regions (piperidine) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
Data Contradiction Analysis Example
Issue : Variability in antimicrobial activity across studies.
Resolution :
- Hypothesis : Differences in bacterial strain resistance profiles.
- Testing : Replicate assays using ATCC strains with CLSI guidelines .
- Outcome : Confirmed activity against Gram-positive (MIC = 8 μg/mL) but not Gram-negative strains due to outer membrane barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
